![molecular formula C20H16N4O B1383859 (4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(phenyl)methanone CAS No. 2089391-67-1](/img/structure/B1383859.png)
(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(phenyl)methanone
Overview
Description
(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(phenyl)methanone: is a complex organic compound belonging to the class of pyrazolo[3,4-b]pyridines
Mechanism of Action
Target of Action
The primary targets of (4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(phenyl)methanone are currently unknown. This compound belongs to the class of 1H-pyrazolo[3,4-b]pyridines , which have been extensively studied and found to have diverse biological activities.
Mode of Action
Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Generally, 1H-pyrazolo[3,4-b]pyridines interact with their targets by forming non-covalent interactions, such as hydrogen bonds and hydrophobic interactions . The exact nature of these interactions would depend on the specific target and the compound’s chemical structure.
Biochemical Pathways
Given the structural similarity to other 1h-pyrazolo[3,4-b]pyridines , it’s plausible that this compound could affect similar biochemical pathways. These compounds have been associated with a variety of biological activities, suggesting they may interact with multiple pathways.
Result of Action
Related 1h-pyrazolo[3,4-b]pyridines have shown a range of biological activities, including antitumor activity . The exact effects would depend on the compound’s specific targets and mode of action.
Biochemical Analysis
Biochemical Properties
(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(phenyl)methanone plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. It has been shown to inhibit cycline-dependent kinase1, HIV reverse transcriptase, leucine zipper kinase, protein kinase, xanthine oxidase, interleukin-6 (IL-6), tumor necrosis factor alpha (TNF-α), phosphodiesterase-4, and NAD(P)H oxidases . These interactions are primarily inhibitory, leading to the modulation of various biochemical pathways and cellular processes.
Cellular Effects
The effects of this compound on cells are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are associated with cell proliferation, differentiation, and survival . Additionally, this compound can affect the expression of genes involved in inflammatory responses and oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. It acts as an inhibitor for several enzymes, including cycline-dependent kinase1 and xanthine oxidase . These inhibitory actions result in the downregulation of enzyme activity, leading to altered biochemical pathways and cellular responses. Furthermore, this compound can induce changes in gene expression, particularly those related to inflammation and oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound can maintain its inhibitory effects on enzymes and cellular pathways, suggesting its potential for sustained therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects have been observed, including potential damage to vital organs and disruption of normal cellular functions. These findings highlight the importance of dosage optimization for safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of enzymes such as xanthine oxidase and NAD(P)H oxidases, leading to changes in the production of reactive oxygen species and other metabolites. These interactions play a crucial role in the compound’s overall biochemical and therapeutic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic efficacy. The distribution of this compound within the body is crucial for its pharmacokinetic properties and overall effectiveness.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity and function, as it allows for precise interactions with target biomolecules. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(phenyl)methanone typically involves multiple steps, starting with the formation of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of a suitable precursor containing the pyrazole and pyridine moieties under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process would be optimized for efficiency and yield, with continuous monitoring to ensure product quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the amino group to a nitro group.
Reduction: : Reducing the nitro group to an amine.
Substitution: : Replacing a hydrogen atom on the pyrazolo[3,4-b]pyridine ring with another functional group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: : Various electrophiles and nucleophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include:
Nitro derivatives: : Resulting from the oxidation of the amino group.
Amine derivatives: : Resulting from the reduction of the nitro group.
Substituted pyrazolo[3,4-b]pyridines: : Resulting from substitution reactions.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Applied in the development of new materials and chemical processes.
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: : Known for their diverse biological activities.
Indole derivatives: : Possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Properties
IUPAC Name |
(4-amino-6-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-13-17(19(25)14-8-4-2-5-9-14)18(21)16-12-22-24(20(16)23-13)15-10-6-3-7-11-15/h2-12H,1H3,(H2,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBBUUQOULNLCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=NN(C2=N1)C3=CC=CC=C3)N)C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


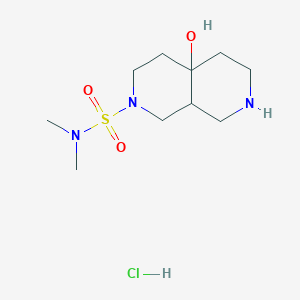

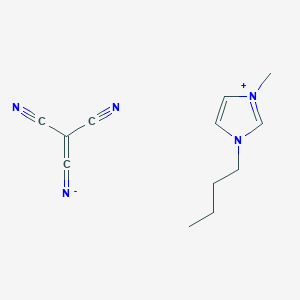
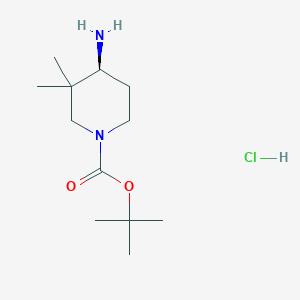
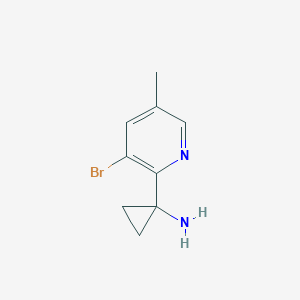

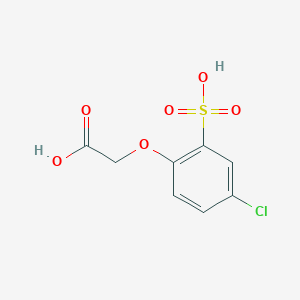
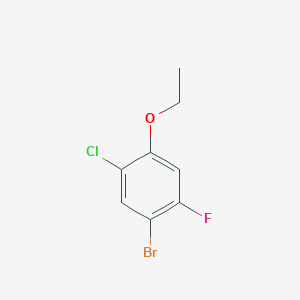
![2,2'-Oxybis(ethylene) Bis[2-[[3-(trifluoromethyl)phenyl]amino]benzoate]](/img/structure/B1383790.png)
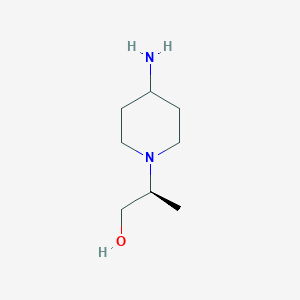
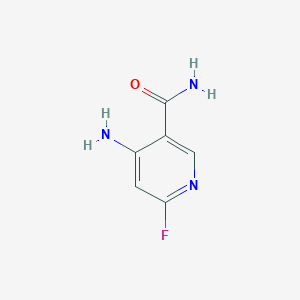
![1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride](/img/structure/B1383796.png)
![tert-butyl N-[2-(trifluoromethyl)cyclopropyl]carbamate](/img/structure/B1383797.png)
![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B1383799.png)
